5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Brand Name: Vulcanchem
CAS No.: 18894-18-3
VCID: VC0102805
InChI: InChI=1S/C36H52O12/c1-17-26(38)27(39)29(41)33(45-17)48-31-18(2)46-32(30(42)28(31)40)47-21-9-12-34(3)20(15-21)6-7-24-23(34)10-13-35(4)22(11-14-36(24,35)43)19-5-8-25(37)44-16-19/h5,8,15-18,21-24,26-33,38-43H,6-7,9-14H2,1-4H3/t17-,18-,21-,22+,23-,24+,26-,27+,28-,29+,30+,31-,32-,33-,34-,35+,36-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C5CCC6(C(CCC6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)C)O)O)O
Molecular Formula: C36H52O12
Molecular Weight: 676.8

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

CAS No.: 18894-18-3

Cat. No.: VC0102805

Molecular Formula: C36H52O12

Molecular Weight: 676.8

* For research use only. Not for human or veterinary use.

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one - 18894-18-3

Specification

CAS No. 18894-18-3
Molecular Formula C36H52O12
Molecular Weight 676.8
IUPAC Name 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Standard InChI InChI=1S/C36H52O12/c1-17-26(38)27(39)29(41)33(45-17)48-31-18(2)46-32(30(42)28(31)40)47-21-9-12-34(3)20(15-21)6-7-24-23(34)10-13-35(4)22(11-14-36(24,35)43)19-5-8-25(37)44-16-19/h5,8,15-18,21-24,26-33,38-43H,6-7,9-14H2,1-4H3/t17-,18-,21-,22+,23-,24+,26-,27+,28-,29+,30+,31-,32-,33-,34-,35+,36-/m0/s1
Standard InChI Key XYTCTUIYKVNHGE-QRJVGALASA-N
SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C5CCC6(C(CCC6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)C)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator